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Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807

In-Depth Technical Guide: 3,5-Dimethylisoxazol-
4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethylisoxazol-4-amine, a
heterocyclic amine of significant interest in medicinal chemistry. The document details its
fundamental chemical properties, a validated synthesis protocol, and its emerging role as a
core scaffold in the development of potent bromodomain inhibitors, particularly targeting BRD4
for anti-cancer therapeutics. All quantitative data is presented in structured tables, and key
experimental and signaling pathways are visualized using diagrams for enhanced clarity.

Core Compound Properties

3,5-Dimethylisoxazol-4-amine is a stable organic compound that serves as a crucial building
block in the synthesis of various biologically active molecules. Its chemical and physical
properties are summarized below.
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Property Value

Chemical Formula CsHsN20

Molecular Weight 112.13 g/mol

CAS Number 31329-64-3

Appearance Solid

Melting Point 41-46 °C[1]

IUPAC Name 3,5-dimethylisoxazol-4-amine

Synthesis Protocol

A common and effective method for the preparation of 3,5-dimethylisoxazol-4-amine is
through the reduction of its nitro precursor, 3,5-dimethyl-4-nitroisoxazole.

Experimental Protocol: Reduction of 3,5-Dimethyl-4-
nitroisoxazole

Objective: To synthesize 3,5-dimethylisoxazol-4-amine.
Materials:

o 3,5-dimethyl-4-nitroisoxazole

e Zinc powder (Zn)

e Ammonium chloride (NH4Cl)

o Water (H20)

o Ethanol (for recrystallization, optional)

o Standard laboratory glassware

e Magnetic stirrer and heating mantle
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Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-
nitroisoxazole in water.

 To this solution, add ammonium chloride followed by the portion-wise addition of zinc
powder. The reaction is exothermic and should be controlled.

o After the initial reaction subsides, stir the mixture at room temperature for several hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove the zinc residue.
o Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield crude 3,5-dimethylisoxazol-4-amine.

e The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) to afford the final product.[1]

Biological Activity and Drug Development

The 3,5-dimethylisoxazole scaffold has been identified as a key pharmacophore in the design
of inhibitors targeting bromodomains, which are epigenetic readers recognizing acetylated
lysine residues on histones.[2] Specifically, derivatives of 3,5-dimethylisoxazol-4-amine have
shown significant promise as inhibitors of the Bromodomain and Extra-Terminal domain (BET)
family of proteins, with a particular focus on BRDA4.

BRD4 is a critical regulator of oncogenes such as c-Myc and is implicated in the progression of
various cancers.[3][4] Inhibition of BRD4 has emerged as a promising anti-cancer strategy. The
3,5-dimethylisoxazole moiety acts as a bioisostere for acetylated lysine, effectively competing
for the binding pocket of BRD4 and disrupting its function.

Quantitative Data: BRD4 Inhibition by 3,5-
Dimethylisoxazole Derivatives
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The following table summarizes the inhibitory activity of selected 3,5-dimethylisoxazole
derivatives against BRDA4.

. Antiproliferativ
Compound Target ICs0 (NM) Cell Line

e ICso (M)
Derivative 11h BRDA4(1) 27.0 HL-60 0.120
Derivative 11h BRD4(2) 180 MV4-11 0.09
Dimer Derivative BRD4(1) 7.7 HCT116 0.16

22

Data sourced from studies on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[5][6]

Visualized Pathways and Workflows
Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-dimethylisoxazol-4-

amine.
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A simplified workflow for the synthesis of 3,5-dimethylisoxazol-4-amine.

BRD4 Signaling Pathway in Cancer

This diagram depicts the role of BRD4 in cancer pathogenesis and the mechanism of its
inhibition by 3,5-dimethylisoxazole derivatives.
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BRD4 Signaling Pathway and Inhibition
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Mechanism of BRD4-mediated oncogene transcription and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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